molecular formula CH2N4O5 B171865 Urea, N,N'-dinitro- CAS No. 176501-96-5

Urea, N,N'-dinitro-

Cat. No. B171865
CAS RN: 176501-96-5
M. Wt: 150.05 g/mol
InChI Key: JNECAQOEHMAUEJ-UHFFFAOYSA-N
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Description

Urea, N,N’-dinitro- is a chemical compound that contains a total of 11 bonds, including 9 non-H bonds, 5 multiple bonds, 2 rotatable bonds, 5 double bonds, and 1 urea (-thio) derivative . The molecule contains a total of 12 atoms, including 2 Hydrogen atoms, 1 Carbon atom, 4 Nitrogen atoms, and 5 Oxygen atoms .


Synthesis Analysis

The synthesis of Urea, N,N’-dinitro- involves nitration reactions, which are basic reactions used in chemical synthesis . The nitration of N,N’-dialkyl substituted ureas is the most difficult reaction step in the synthesis of a new energetic plasticizer, the so-called DNDA . The nitration of N,N’-diethyl-urea in macroscopic batch reactors led to mixtures of mono- and dinitro derivatives .


Molecular Structure Analysis

The molecular structure of Urea, N,N’-dinitro- contains total 11 bond(s); 9 non-H bond(s), 5 multiple bond(s), 2 rotatable bond(s), 5 double bond(s), and 1 urea (-thio) derivative(s) .


Chemical Reactions Analysis

The nitration reactions of Urea, N,N’-dinitro- are highly exothermic and potentially hazardous due to the considerable amounts of heat they give off . These reactions can cause large numbers of secondary, consecutive, and decomposition reactions due to hot spots and accumulated reaction heat .


Physical And Chemical Properties Analysis

The physical and chemical properties of Urea, N,N’-dinitro- are largely determined by its molecular structure, which contains a total of 11 bonds, including 9 non-H bonds, 5 multiple bonds, 2 rotatable bonds, 5 double bonds, and 1 urea (-thio) derivative .

Scientific Research Applications

Agricultural Applications

  • Impact on Soil Microbial Communities : Long-term urea fertilization alters the composition and increases the abundance of soil ureolytic bacterial communities, leading to potential risks of nitrogen loss and soil degradation (Sun, Li, Hu, & Liu, 2019).
  • Ammonia and Nitrous Oxide Emissions : Urease inhibitors, like N-(n-butyl) thiophosphoric triamide (NBPT), can reduce ammonia, nitrous oxide, and nitric oxide emissions from urea-fertilized fields, showing environmental benefits (Abalos, Sanz-Cobeña, Misselbrook, & Vallejo, 2012).

Plant Growth and Nutrition

  • Effects on Plant Uptake and Assimilation : Studies in Arabidopsis show that urea uptake is regulated by the initial nitrogen status of plants and affects the expression of nitrate and ammonium transporters and key enzymes in the glutamine synthetase-glutamate synthase pathway (Mérigout et al., 2008).
  • Transport by Nitrogen-Regulated Proteins : Research demonstrates that channel-like tonoplast intrinsic proteins in Arabidopsis facilitate urea transport, indicating their role in equilibrating urea concentrations between different cellular compartments (Liu et al., 2003).

Environmental Impact

  • Water Quality Degradation : Urea fertilization, particularly in phosphorus-rich lakes, can degrade water quality by increasing algal biomass and microcystin concentrations, indicating potential environmental risks (Finlay et al., 2010).
  • Effect on Greenhouse Gas Emissions : Urea deep placement in rice fields can affect N2O and NO emissions, offering insights into the environmental impact of fertilizer application methods (Gaihre et al., 2015).

Mechanism of Action

The molecular cause of the emission is the enzyme urease, which catalyzes the hydrolysis of urea to ammonia and carbonic acid . Urease is present in many different organisms, encompassing bacteria, fungi, and plants .

Safety and Hazards

Urea, N,N’-dinitro- should not be released into the environment . It is recommended to ensure adequate ventilation, use personal protective equipment as required, and avoid dust formation . In case of contact with skin, eyes, or clothing, it is advised to wash off immediately with plenty of water for at least 15 minutes .

Future Directions

The future directions for the study and application of Urea, N,N’-dinitro- could involve the development of novel, environmentally friendly, and cost-effective technologies for ammonia emission mitigation . Furthermore, the application of nano-urea along with 75% N through prilled urea is an energy-efficient, environmentally robust, and economically feasible nutrient management approach for sustainable crop production .

properties

IUPAC Name

1,3-dinitrourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2N4O5/c6-1(2-4(7)8)3-5(9)10/h(H2,2,3,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNECAQOEHMAUEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(N[N+](=O)[O-])N[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446324
Record name Urea, N,N'-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Urea, N,N'-dinitro-

CAS RN

176501-96-5
Record name Urea, N,N'-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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